molecular formula C8H5F3N2O B12841794 3-(Trifluoromethyl)-2H-indazol-5-ol

3-(Trifluoromethyl)-2H-indazol-5-ol

Cat. No.: B12841794
M. Wt: 202.13 g/mol
InChI Key: XCLLSTIKNORWGU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2H-indazol-5-ol is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The trifluoromethyl group (-CF3) is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride can yield this compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact. For example, the use of CF3SO2Na as a trifluoromethylating agent under metal-free conditions has been reported as an efficient and environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2H-indazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(Trifluoromethyl)-2H-indazol-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)-2H-indazol-5-ol include other trifluoromethylated indazoles and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

3-(trifluoromethyl)-2H-indazol-5-ol

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3,14H,(H,12,13)

InChI Key

XCLLSTIKNORWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)C(F)(F)F

Origin of Product

United States

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